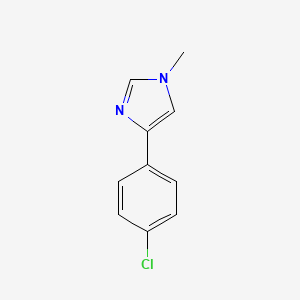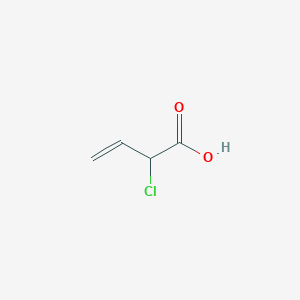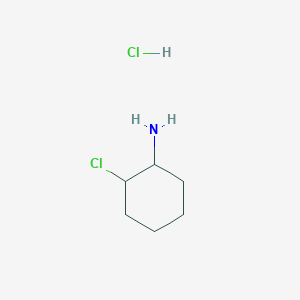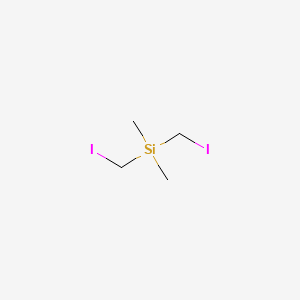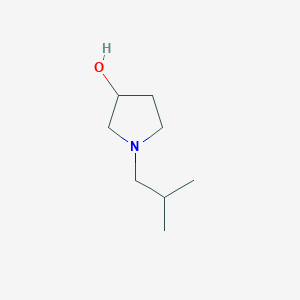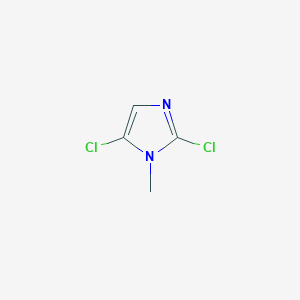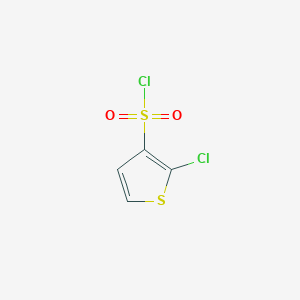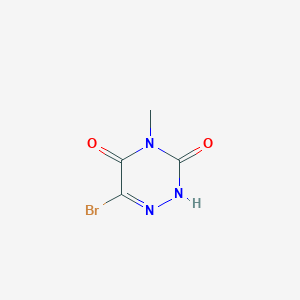
6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
描述
6-Bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (6-BMT) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be utilized in various biochemical and physiological studies. 6-BMT has been found to be a useful reagent for the synthesis of various compounds, and it has also been used in various laboratory experiments.
科学研究应用
6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been widely used in scientific research as a reagent for the synthesis of various compounds. It has also been used in various laboratory experiments, such as the synthesis of nucleotides and amino acids. 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been found to be an effective inhibitor of acetylcholinesterase, and it has been used in the study of Alzheimer's disease. Furthermore, 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been used in the study of the effects of oxidative stress on cells, as well as in the investigation of the mechanisms of drug action.
作用机制
The mechanism of action of 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is complex and not fully understood. It is believed that 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione acts by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is believed to be beneficial in the treatment of Alzheimer's disease. In addition, 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been found to modulate the activity of other enzymes, such as tyrosine hydroxylase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been found to have a range of biochemical and physiological effects. It has been found to inhibit acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This can have beneficial effects in the treatment of Alzheimer's disease. In addition, 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been found to modulate the activity of other enzymes, such as tyrosine hydroxylase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has also been found to have antioxidant activity and to reduce oxidative stress in cells.
实验室实验的优点和局限性
6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has a number of advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is also easy to synthesize and handle. In addition, 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has a wide range of applications in scientific research, making it a versatile compound. However, there are also some limitations to using 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione in laboratory experiments. It has been found to be toxic in high concentrations, and it can also cause skin irritation. Furthermore, the mechanism of action of 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is not fully understood, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for the use of 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione in scientific research. It could be used to study the effects of oxidative stress on cells, as well as the mechanisms of drug action. In addition, 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione could be used to investigate the potential therapeutic benefits of acetylcholinesterase inhibitors in the treatment of Alzheimer's disease. Furthermore, 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione could be used to study the effects of modulating the activity of other enzymes, such as tyrosine hydroxylase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. Finally, 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione could be used to develop new compounds with potential therapeutic benefits.
合成方法
6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione can be synthesized from the reaction of 2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (THT) with bromoacetic acid in the presence of a base. The reaction is conducted at a temperature of 90-95 °C for a period of 2-3 hours. The resulting product is 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione, which can be isolated and purified by crystallization.
属性
IUPAC Name |
6-bromo-4-methyl-2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-8-3(9)2(5)6-7-4(8)10/h1H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHJXSGTGUSTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NNC1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293771 | |
| Record name | 6-bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione | |
CAS RN |
15870-75-4 | |
| Record name | NSC92089 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




